molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

Cat. No.: B043851
CAS No.: 105-05-5
M. Wt: 134.22 g/mol
InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N
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Description

1,4-Diethylbenzene, also known as para-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a derivative of benzene, where two ethyl groups are substituted at the para positions of the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride .

Safety and Hazards

1,4-Diethylbenzene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Preparation Methods

1,4-Diethylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,4-Diethylbenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Diethylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its symmetrical structure, which provides distinct physical and chemical properties compared to its isomers.

Properties

IUPAC Name

1,4-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3
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InChI Key

DSNHSQKRULAAEI-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4026711
Record name 1,4-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, 1,4-diethyl-
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Boiling Point

183.7 °C
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Flash Point

55 °C, 132 °F (55 °C) (Closed cup)
Record name 1,4-Diethylbenzene
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C.
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Density

0.8620 @ 20 °C/4 °C
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Vapor Pressure

1.06 [mmHg], 1.03 mm Hg @ 25 °C
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Impurities

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/
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CAS No.

105-05-5
Record name 1,4-Diethylbenzene
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Melting Point

-42.83 °C
Record name 1,4-DIETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-diethylbenzene?

A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. Ultraviolet absorption spectra have been measured in the 220 to 300 nm region. [] Electron spin resonance (ESR) spectroscopy has been employed to study the conformations of the this compound radical cation in different matrices at low temperatures. [, ] Photoelectron spectroscopy (PES) has also been utilized to investigate the electronic structure and determine inductive and hyperconjugative effects. []

Q3: How does the conformation of this compound radical cation vary with the surrounding matrix?

A3: Studies using ESR spectroscopy have shown that the conformation of the ethyl groups in the this compound radical cation is significantly influenced by the surrounding matrix. For instance, the ethyl conformation in a CCl2FCClF2 matrix differs from that observed in a CCl3CF3 matrix. [, ] This matrix dependence highlights the impact of the environment on the molecule's geometry.

Q4: How does this compound react with cationic platinum(II) complexes?

A4: Research indicates that this compound reacts with cationic platinum(II) complexes, leading to the activation of C−H bonds and the formation of η3-benzyl products. [] Interestingly, the reaction pathway involves initial activation at aryl C−H bonds, followed by intramolecular isomerization to the η3-benzyl product. [] This contrasts with toluene and p-xylene, where initial activation occurs at aryl positions followed by intermolecular conversion. []

Q5: What is the significance of this compound in the synthesis of divinylbenzene?

A5: this compound serves as a crucial precursor in the industrial production of divinylbenzene. [] The selective ethylation of ethylbenzene to this compound is a key step in this process. Divinylbenzene is highly valued for its role in manufacturing cross-linked polystyrene, a versatile polymer with widespread applications. []

Q6: Can this compound be used in separation processes?

A6: Yes, the specific properties of this compound make it suitable as a desorbent in absorptive separation processes. For example, it can be used to separate p-xylene from a mixture of C8 aromatic compounds. [] This application highlights the practical utility of this compound in the chemical industry.

Q7: What catalytic applications utilize this compound?

A7: Research has explored the use of zeolites, specifically H-Y zeolites, in the adsorption of benzene and its derivatives, including this compound. [] The adsorption process is driven by interactions with acidic Brønsted sites within the zeolite framework. [] The differential enthalpies of adsorption provide insights into the strength of these interactions.

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational chemistry techniques such as INDO and CNDO/2 calculations have been employed to study the electronic structure and conformations of substituted benzene cations, including this compound. [] These calculations provide valuable information about molecular geometries, energy levels, and the impact of substituents on electronic properties.

Q9: What are the environmental concerns associated with this compound?

A9: this compound is considered a volatile organic compound (VOC). It's frequently detected in air emissions from industrial wastewater treatment plants, particularly those handling wastewater from chemical manufacturing facilities. [] The presence of this compound in these emissions raises concerns due to its potential adverse effects on the environment and human health.

Q10: How is this compound monitored in environmental samples?

A10: Analytical techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are valuable tools for detecting and quantifying this compound in complex environmental samples, including air emissions from industrial wastewater treatment plants. [] The development and validation of reliable analytical methods are crucial for monitoring and assessing the environmental impact of this compound.

Q11: Are there any biological applications of this compound?

A11: While not directly a biological application, research has shown that this compound is one of the active volatile compounds released by Glycyrrhiza uralensis and Alhagi sparsifolia plants when infested with Aphis atrata aphids. [] This volatile blend, including this compound, attracts the predatory beetle, Hippodamia variegata, which preys on the aphids. [] This finding suggests a potential role of this compound in plant defense mechanisms and biological pest control strategies.

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